4-Azidosalicylic Acid chemical properties and structure
4-Azidosalicylic Acid chemical properties and structure
An In-Depth Technical Guide to 4-Azidosalicylic Acid: Properties, Synthesis, and Application in Photoaffinity Labeling
Abstract
4-Azidosalicylic Acid (4-ASA) is a pivotal tool in chemical biology and drug discovery, primarily utilized as a photoaffinity labeling (PAL) reagent. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the core physicochemical properties and structure of 4-ASA, outlines a robust synthetic protocol, explains the photochemical mechanism of action, and provides a field-proven workflow for its application in identifying and characterizing molecular interactions. By combining theoretical principles with practical guidance, this document serves as an authoritative resource for leveraging 4-ASA in complex biological investigations.
Molecular Profile and Physicochemical Properties
4-Azidosalicylic acid is an aromatic compound strategically functionalized with three key chemical groups: a carboxylic acid, a hydroxyl group, and an aryl azide. This trifunctional arrangement makes it a versatile chemical probe. The salicylic acid backbone provides a structural motif present in many biologically active compounds, while the aryl azide serves as a photoreactive crosslinking warhead. Upon exposure to ultraviolet (UV) light, this group becomes highly reactive, enabling the molecule to form covalent bonds with nearby interacting partners, such as proteins or nucleic acids.
Chemical Structure
The structure consists of a benzene ring substituted with a carboxyl group (-COOH) and a hydroxyl group (-OH) in an ortho arrangement, which defines it as a salicylic acid derivative. An azido group (-N₃) is located at the para position relative to the hydroxyl group.
Caption: Chemical structure of 4-Azido-2-hydroxybenzoic acid.
Physicochemical Data
The key properties of 4-Azidosalicylic Acid are summarized below. This data is essential for experimental design, including solvent selection and concentration calculations.
| Property | Value | Source(s) |
| IUPAC Name | 4-Azido-2-hydroxybenzoic acid | [1] |
| Synonyms | 4-ASA, 4-Azido-salicylic acid | [1] |
| CAS Number | 66761-27-1 | [2] |
| Molecular Formula | C₇H₅N₃O₃ | [1][2] |
| Molecular Weight | 179.13 g/mol | [1][2] |
| Appearance | Light brown solid | [3] |
| Melting Point | 194-196 °C | [2] |
| Solubility | Soluble in DMSO, Methanol | [2] |
| UV Absorption (λmax) | Est. 260-310 nm | [4][5] |
Synthesis and Handling
The most common and efficient synthesis of 4-Azidosalicylic Acid proceeds via a two-step Sandmeyer-type reaction, starting from the readily available precursor, 4-Aminosalicylic Acid (4-ASA).
Synthetic Pathway: Diazotization and Azide Substitution
The synthesis hinges on two cornerstone reactions of aromatic chemistry:
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Diazotization: The primary aromatic amine of 4-Aminosalicylic Acid is converted into a diazonium salt. This is achieved by treating it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) under cold conditions (0-5 °C) to ensure the stability of the diazonium intermediate.[6]
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Azide Substitution: The resulting diazonium salt is then treated with a source of azide ions, typically sodium azide (NaN₃). The diazonium group (-N₂⁺) is an excellent leaving group, and it is readily displaced by the azide nucleophile (-N₃) to yield the final product.
Caption: Synthetic workflow for 4-Azidosalicylic Acid.
Experimental Protocol: Synthesis
Causality: This protocol is designed to maintain the stability of the diazonium salt, which is prone to decomposition at higher temperatures. The use of ice and slow, controlled additions are critical for maximizing yield and purity.
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Dissolution: Dissolve 4-Aminosalicylic Acid (1.0 eq) in dilute hydrochloric acid (e.g., 2 M HCl) in a flask. Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.
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Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirring 4-ASA suspension. Rationale: A slight excess of sodium nitrite ensures complete conversion of the amine. Dropwise addition prevents localized heating and unwanted side reactions. Maintain the temperature below 5 °C throughout the addition. Stir for an additional 20-30 minutes in the ice bath.
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Azide Addition: In a separate flask, dissolve sodium azide (1.1 eq) in deionized water and cool it in an ice bath. Add the cold diazonium salt solution slowly to the sodium azide solution. Rationale: This order of addition maintains an excess of the azide nucleophile, promoting the desired substitution reaction. Vigorous nitrogen gas evolution will be observed as the diazonium group is displaced.
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Reaction Completion & Isolation: Allow the reaction mixture to stir and slowly warm to room temperature for 1-2 hours, or until gas evolution ceases. The product, 4-Azidosalicylic Acid, will precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts, followed by a small amount of cold ethanol or ether to aid in drying. The product can be further purified by recrystallization if necessary.
Safety and Handling
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Azide Hazard: Solid azido compounds, including 4-ASA, can be shock-sensitive and potentially explosive, especially in the presence of heavy metals or upon heating. Handle with non-metal spatulas and avoid grinding the solid.[1]
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Light Sensitivity: As a photoreactive compound, 4-ASA should be stored in an amber vial or a container protected from light to prevent premature decomposition. Long-term storage at -20°C is recommended.[2]
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.
Mechanism of Action in Photoaffinity Labeling
The utility of 4-ASA lies in its ability to be converted from a passive molecule into a highly reactive one using an external trigger—UV light. This process enables researchers to control when and where the covalent crosslinking occurs.
The photoactivation cascade involves two key stages:
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Nitrene Formation: Upon irradiation with UV light (typically long-wave UV, ~300-370 nm), the aryl azide moiety absorbs energy, leading to the rapid extrusion of nitrogen gas (N₂). This process generates a highly unstable and reactive electron-deficient species known as a singlet nitrene.[7]
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Covalent Insertion: The singlet nitrene can quickly interconvert to a more stable triplet state. This nitrene intermediate is exceptionally reactive and has a very short half-life. It will readily react with almost any chemical bond in its immediate vicinity, with a preference for insertion into C-H and N-H bonds, or addition across double bonds, found abundantly in amino acid side chains and peptide backbones.[8] This non-specific insertion reaction results in the formation of a stable, covalent bond, permanently tethering the 4-ASA probe to its binding partner.
Caption: Photoaffinity labeling mechanism of 4-Azidosalicylic Acid.
Experimental Design and Protocol for Photoaffinity Labeling
A successful photoaffinity labeling experiment requires careful planning, including appropriate controls to ensure the specificity of the observed crosslinking.
Core Principles of Experimental Design
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Probe Concentration: Use the lowest concentration of the 4-ASA probe that still provides a detectable signal to minimize non-specific binding and background labeling. This is typically determined empirically, often in the range of the binding affinity (Kd) of the ligand for its target.
-
UV Light Source: A long-wavelength UV lamp (e.g., 365 nm) is preferred to minimize UV-induced damage to proteins and other biomolecules, which is more common with short-wavelength UV light (e.g., 254 nm).[8] The duration and distance of irradiation must be optimized to ensure efficient activation without causing sample degradation.
-
Crucial Controls:
-
No UV Control: A sample prepared identically but not exposed to UV light. This control confirms that covalent labeling is light-dependent and not due to other reactive processes.
-
Competition Control: A sample co-incubated with an excess (e.g., 100-fold) of the non-photoreactive parent ligand. Specific labeling of the target should be significantly reduced or eliminated in this sample, demonstrating that the probe binds to a specific, saturable site.
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General Protocol for In-Vitro Photoaffinity Labeling
This protocol provides a self-validating framework for identifying the binding partners of a 4-ASA-derivatized molecule in a complex proteome (e.g., cell lysate).
-
Sample Preparation: Aliquot the biological sample (e.g., cell lysate) into microcentrifuge tubes. For controls, add the competitor compound to the designated tubes.
-
Probe Incubation: Add the 4-ASA probe to all tubes. Incubate for a predetermined time (e.g., 30-60 minutes) on ice or at 4 °C to allow the probe to bind to its target(s).
-
Photo-Crosslinking: Place the open tubes on ice, positioned at a fixed distance from the UV lamp. Irradiate with long-wave UV light for an optimized duration (e.g., 10-30 minutes). Self-Validation: Do not irradiate the "No UV" control sample.
-
Buffer Compatibility Check: Ensure that buffers used during irradiation do not contain primary amines (e.g., Tris, glycine) or potent reducing agents (e.g., DTT, 2-mercaptoethanol), as these can quench the nitrene or reduce the azide group, respectively, inhibiting the reaction.[8]
-
Downstream Analysis:
-
Visualization: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. The labeled protein can be visualized by methods appropriate to the probe's tag (e.g., Western blot for a biotin tag, or autoradiography for a radiolabeled probe).
-
Identification: For target identification, the labeled protein band can be excised from the gel and analyzed by mass spectrometry. Alternatively, the entire labeled proteome can be subjected to affinity purification (e.g., using streptavidin beads for a biotinylated probe) followed by on-bead digestion and LC-MS/MS analysis to identify the captured proteins.
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Conclusion
4-Azidosalicylic Acid is a powerful and versatile photoaffinity reagent that enables the permanent capture of transient molecular interactions. Its straightforward synthesis and well-understood photochemical mechanism make it an accessible tool for a wide range of applications, from validating drug targets to mapping ligand-binding sites. By adhering to rigorous experimental design, including the critical use of controls and optimized irradiation conditions, researchers can confidently employ 4-ASA to illuminate the complex molecular networks that underpin biological function.
References
-
Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, 59(18), 2481-2493. Retrieved from [Link]
-
Kishikawa, K., et al. (2020). Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 123-128. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3035625, 4-Azidosalicylic Acid. Retrieved from [Link]
-
Ansari, S., et al. (2018). Synthesis of a novel PEGylated colon-specific azo-based 4-aminosalicylic acid prodrug. Iranian Journal of Basic Medical Sciences, 21(9), 903-909. Retrieved from [Link]
-
Dubinsky, L., et al. (2012). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 20(2), 554-570. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-aminosalicylic acid. Retrieved from [Link]
-
Abdulgader, A. M., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 6(2), 99-105. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know the synthesis of 4-aminosalicylic acid?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4649, 4-Aminosalicylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0270815A1 - Process for the preparation of 5-aminosalicylic acid.
-
ResearchGate. (n.d.). UV absorbance spectra of salicylic acids and aspirin. Retrieved from [Link]
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
